molecular formula C9H8N2OS2 B1268649 5'-Amino-2,3'-bithiophene-4'-carboxamide CAS No. 353772-94-8

5'-Amino-2,3'-bithiophene-4'-carboxamide

Cat. No.: B1268649
CAS No.: 353772-94-8
M. Wt: 224.3 g/mol
InChI Key: AOKUOQRFZXRQBM-UHFFFAOYSA-N
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Description

5’-Amino-2,3’-bithiophene-4’-carboxamide is a heterocyclic compound that belongs to the class of thiophenes. It is characterized by the presence of an amino group at the 5’ position and a carboxamide group at the 4’ position on a bithiophene backbone.

Scientific Research Applications

5’-Amino-2,3’-bithiophene-4’-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2,3’-bithiophene-4’-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 5’-Amino-2,3’-bithiophene-4’-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-2,3’-bithiophene-4’-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Tin(II) chloride, hydrogen gas with a catalyst, lithium aluminum hydride.

    Substitution: Halides, alkylating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 5’-Amino-2,3’-bithiophene-4’-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and carboxamide groups can form hydrogen bonds with biological molecules, influencing their function. In organic electronics, the compound can participate in charge transport processes due to its conjugated structure .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-thienyl)thiophene-3-carboxamide
  • 4-Amino-[2,3’-bithiophene]-5-carboxamide

Uniqueness

5’-Amino-2,3’-bithiophene-4’-carboxamide is unique due to the specific positioning of the amino and carboxamide groups on the bithiophene backbone. This unique structure can influence its electronic properties and reactivity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-amino-4-thiophen-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c10-8(12)7-5(4-14-9(7)11)6-2-1-3-13-6/h1-4H,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKUOQRFZXRQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358464
Record name 5'-amino-2,3'-bithiophene-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353772-94-8
Record name 5'-amino-2,3'-bithiophene-4'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 2
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 3
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 4
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 5
5'-Amino-2,3'-bithiophene-4'-carboxamide
Reactant of Route 6
5'-Amino-2,3'-bithiophene-4'-carboxamide

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